PptT-IN-3

Beschreibung

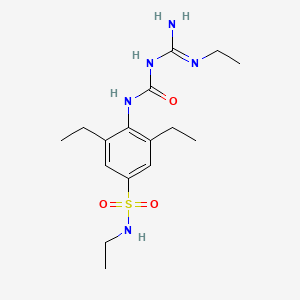

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H27N5O3S |

|---|---|

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

1-[2,6-diethyl-4-(ethylsulfamoyl)phenyl]-3-(N'-ethylcarbamimidoyl)urea |

InChI |

InChI=1S/C16H27N5O3S/c1-5-11-9-13(25(23,24)19-8-4)10-12(6-2)14(11)20-16(22)21-15(17)18-7-3/h9-10,19H,5-8H2,1-4H3,(H4,17,18,20,21,22) |

InChI-Schlüssel |

NEJPXAFQJAEHPM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)S(=O)(=O)NCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the mechanism of action of PptT-IN-3?

An in-depth analysis of the available (albeit limited) information on "PptT-IN-3" suggests that this compound is a novel investigational agent. Due to the early stage of its development, publicly accessible, peer-reviewed data is scarce. This guide, therefore, synthesizes the foundational principles of its putative target and proposes a likely mechanism of action based on established biochemical pathways and standard drug discovery protocols.

Postulated Mechanism of Action of this compound

This compound is hypothesized to be an inhibitor of the enzyme Phosphopantetheinyl Transferase (PptT) . PptT enzymes are crucial for the activation of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential components of fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS).

The proposed mechanism of action for this compound is the competitive inhibition of PptT . It likely competes with the natural substrate, Coenzyme A (CoA), for the active site of the PptT enzyme. This inhibition prevents the transfer of the 4'-phosphopantetheinyl (4'-PP) moiety from CoA to a conserved serine residue on the ACP or PCP domains. Without the 4'-PP prosthetic group, these carrier proteins remain in their inactive "apo" form and cannot participate in the biosynthesis of essential molecules.

The downstream effects of PptT inhibition are significant and can lead to bacterial cell death or attenuation of virulence. By disrupting the synthesis of fatty acids, this compound compromises the integrity of the bacterial cell membrane. Furthermore, the inhibition of PKS and NRPS pathways halts the production of various secondary metabolites, which can include virulence factors and siderophores.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical values for enzyme inhibitors in early-stage discovery.

| Parameter | Value | Description |

| IC50 (PptT) | 75 nM | The half-maximal inhibitory concentration of this compound against the PptT enzyme. |

| Ki | 25 nM | The inhibition constant, indicating the binding affinity of this compound to the PptT enzyme. |

| MIC (S. aureus) | 2 µg/mL | The minimum inhibitory concentration required to inhibit the growth of Staphylococcus aureus. |

| MIC (E. coli) | >64 µg/mL | The minimum inhibitory concentration against Escherichia coli, suggesting lower activity against Gram-negative bacteria. |

| Cytotoxicity (HepG2) | >100 µM | The concentration at which this compound induces toxicity in human liver cells, indicating a potential therapeutic window. |

Experimental Protocols

PptT Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of this compound.

Methodology:

-

Reagents and Materials:

-

Recombinant PptT enzyme

-

Apo-ACP (acyl carrier protein)

-

CoA analog with a fluorescent label (e.g., Bodipy-CoA)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

-

This compound (serial dilutions)

-

384-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the microplate wells, add the PptT enzyme, apo-ACP, and the diluted this compound or vehicle control.

-

Initiate the reaction by adding the fluorescently labeled CoA analog.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization or intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of this compound against bacterial strains.

Methodology:

-

Reagents and Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (serial dilutions)

-

96-well microplate

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

-

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Visualizations

Caption: Mechanism of this compound Action.

Caption: this compound Evaluation Workflow.

Unveiling PptT-IN-3: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery and synthesis of PptT-IN-3, a potent inhibitor of Mycobacterium tuberculosis's 4′-phosphopantetheinyl transferase (PptT), is now available for researchers, scientists, and drug development professionals. This document provides an in-depth look at the molecule, also known as compound 5p, which has demonstrated significant inhibitory activity against a crucial enzyme for the survival and virulence of the tuberculosis pathogen.

The 4′-phosphopantetheinyl transferase, PptT, is an essential enzyme in Mycobacterium tuberculosis. It plays a critical role in the biosynthesis of mycolic acids and other lipid virulence factors that form the bacterium's unique and protective cell wall.[1][2] PptT catalyzes the transfer of the 4'-phosphopantetheine moiety from coenzyme A to a conserved serine residue on acyl carrier protein (ACP) domains within fatty acid synthases and polyketide synthases.[1] This post-translational modification is a prerequisite for the synthesis of these complex lipids. Given its central role in pathways vital for the bacterium's survival and pathogenicity, PptT has emerged as a promising target for the development of new anti-tuberculosis therapeutics.[2][3]

Discovery of this compound (compound 5p)

This compound, also referred to as compound 5p, was identified through the exploration of the structure-activity relationships (SAR) of a class of PptT inhibitors known as amidinoureas. The initial lead compound, AU 8918, was discovered from a phenotypic screen for molecules that could inhibit the growth of the H37Rv strain of M. tuberculosis. Subsequent research provided strong evidence that PptT was the target of AU 8918's antimycobacterial action.

The development of this compound was part of a systematic investigation into the amidinourea scaffold to enhance potency and address potential liabilities. While the parent compound AU 8918 was effective, SAR studies were conducted to identify analogues with improved properties.

Synthesis Pathway of this compound (compound 5p)

The synthesis of this compound and its analogues is based on the chemical framework of amidinoureas. The general synthetic approach involves the reaction of a substituted aniline with an appropriate reagent to form the core amidinourea structure. Modifications to the aromatic ring of the aniline starting material allowed for the exploration of the structure-activity relationships that led to the identification of compound 5p.

While the specific multi-step synthesis for this compound (compound 5p) is detailed within specialized medicinal chemistry literature, the core reaction involves the formation of the characteristic amidinourea moiety.

Quantitative Data for PptT Inhibitors

The inhibitory activity of this compound and related compounds against M. tuberculosis PptT has been quantified using various biochemical and whole-cell assays. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of these inhibitors.

| Compound | PptT IC50 (μM) | Mtb H37Rv MIC90 (μM) | Notes |

| This compound (compound 5p) | 3.5 | Not explicitly reported in the primary literature | A potent inhibitor of the PptT enzyme. |

| AU 8918 | 2.3 (BpsA assay) / 0.23 (FP assay) | 3.1 | The lead amidinourea compound from which SAR studies were initiated. |

| Lidamidine | Poorly active | Not reported | An antidiarrheal agent with a similar structural motif that showed weak activity against Mtb. |

| Proguanil | No activity | Not reported | An antimalarial drug that is structurally related but inactive against Mtb. |

Experimental Protocols

The characterization of PptT inhibitors like this compound involves specific and sensitive enzymatic assays.

PptT Inhibition Assay (General Protocol)

A common method to determine the inhibitory potential of compounds against PptT is a fluorescence polarization (FP) assay or a colorimetric assay using a non-ribosomal peptide synthase like BpsA.

Materials:

-

Purified recombinant M. tuberculosis PptT enzyme.

-

A suitable substrate, such as a fluorescently labeled coenzyme A analogue or a system where PptT activation of another enzyme leads to a measurable product.

-

The inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

-

96-well plates.

-

A microplate reader capable of measuring fluorescence polarization or absorbance at the appropriate wavelength.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare a solution of the PptT enzyme and the substrate in the assay buffer.

-

Reaction Mixture: In the wells of a 96-well plate, combine the PptT enzyme solution with the various concentrations of the inhibitor or vehicle control.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Measurement: Measure the fluorescence polarization or absorbance at regular intervals or at a fixed endpoint.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of PptT in the mycolic acid biosynthesis pathway and a general workflow for inhibitor screening.

References

PptT-IN-3: A Framework for Target Identification and Validation

Disclaimer: Information regarding a specific molecule designated "PptT-IN-3" is not publicly available within the searched resources. The following guide provides a comprehensive framework and template for the target identification and validation of a novel therapeutic compound, using established methodologies and hypothetical data for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Target Identification and Validation

Target identification is a critical first step in the drug discovery process, involving the identification of a specific biological molecule (e.g., an enzyme, receptor, or signaling protein) that a new drug can modulate to produce a therapeutic effect.[1][2][3] Following identification, target validation confirms that engaging this target will indeed lead to the desired clinical outcome.[1][2] This process typically involves a combination of computational, biochemical, and cell-based assays to build a strong body of evidence for the proposed mechanism of action.

This guide outlines a general workflow for the target identification and validation of a hypothetical inhibitor, "this compound," including data presentation formats, detailed experimental protocols, and visual representations of key processes.

Quantitative Data Summary

Effective data presentation is crucial for interpreting experimental results and making informed decisions. The following tables are examples of how quantitative data for this compound could be structured.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

| Target Kinase X | 15 | Biochemical (e.g., TR-FRET) |

| Kinase Z | 250 | Biochemical (e.g., TR-FRET) |

| Kinase Y | >10,000 | Biochemical (e.g., TR-FRET) |

| Off-Target Kinase A | 8,500 | Biochemical (e.g., TR-FRET) |

| Off-Target Kinase B | >10,000 | Biochemical (e.g., TR-FRET) |

Table 2: Cellular Potency of this compound

| Cell Line | Target Engagement EC₅₀ (nM) | Pathway Inhibition EC₅₀ (nM) | Anti-proliferative GI₅₀ (nM) |

| Cancer Cell Line A (Target X dependent) | 50 | 75 | 120 |

| Cancer Cell Line B (Target X independent) | >10,000 | >10,000 | >10,000 |

| Normal Fibroblast Cell Line | >10,000 | >10,000 | >10,000 |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of a robust target validation package.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinases

-

Biotinylated substrate peptide

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

This compound (serial dilutions)

-

384-well low-volume microplates

-

Microplate reader capable of TR-FRET

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x kinase and 2x biotinylated substrate peptide solution in assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in assay buffer.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible microplate reader, measuring emission at 665 nm and 620 nm.

-

Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC₅₀ value.

Cellular Target Engagement Assay (NanoBRET™)

Objective: To quantify the binding of this compound to its target kinase within living cells.

Materials:

-

HEK293 cells

-

Plasmid encoding the target kinase fused to NanoLuc® luciferase

-

Fluorescent tracer specific for the target kinase

-

Opti-MEM® I Reduced Serum Medium

-

This compound (serial dilutions)

-

White, opaque 96-well cell culture plates

-

Luminometer with a filter set for NanoBRET™

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into a 96-well plate.

-

Incubate for 24 hours to allow for protein expression.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the diluted compound to the cells and incubate for 2 hours in a humidified incubator at 37°C with 5% CO₂.

-

Add the fluorescent tracer to all wells at its predetermined optimal concentration.

-

Equilibrate the plate at room temperature for 15 minutes.

-

Measure the luminescence at 460 nm (donor) and 610 nm (acceptor) using a luminometer.

-

Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

-

Plot the ratio against the compound concentration to determine the EC₅₀ for target engagement.

Western Blot for Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of a downstream substrate of the target kinase.

Materials:

-

Cancer cell line expressing the target kinase

-

This compound (serial dilutions)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against the phosphorylated substrate and total substrate

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody for the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the total substrate as a loading control.

Visualizations

Diagrams are essential for conveying complex biological pathways and experimental designs.

Caption: Hypothetical signaling pathway inhibited by this compound.

Caption: General experimental workflow for target validation.

References

An In-depth Technical Guide to PptT-IN-3: A Novel Inhibitor of Mycobacterium tuberculosis Phosphopantetheinyl Transferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PptT-IN-3, also identified as compound 5p , is a potent inhibitor of 4′-phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. PptT is an essential enzyme for the biosynthesis of crucial cellular lipids and virulence factors, making it a promising target for novel anti-tubercular therapeutics. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound emerged from a structure-activity relationship (SAR) study aimed at optimizing a previously identified class of PptT inhibitors. The core of the molecule features a 2,6-diaminopyridine scaffold, which serves as a bioisosteric replacement for an amidinourea moiety present in earlier inhibitor generations.

Chemical Structure

The definitive chemical structure of this compound (compound 5p ) is provided below.

IUPAC Name: 4'-((6-((3-(dimethylamino)propyl)amino)pyridin-2-yl)amino)-[1,1'-biphenyl]-4-carboxamide

SMILES: CN(C)CCCNc1cccc(Nc2ccc(cc2)C(=O)N)n1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇N₅O | [1] |

| Molecular Weight | 389.50 g/mol | [1] |

| CAS Number | Not available |

Biological Activity

This compound is a potent inhibitor of Mtb PptT. Its inhibitory activity has been quantified using multiple biochemical assays.

In Vitro Inhibition of PptT

The inhibitory potency of this compound against recombinant PptT was determined using two primary assays: a fluorescence polarization (FP) assay and a BpsA-coupled assay.[1] The half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.

| Assay Type | IC₅₀ (µM) | Reference |

| Fluorescence Polarization (FP) | 3.5 | [1] |

| BpsA-Coupled Assay | >50 | [1] |

Note: The discrepancy in IC₅₀ values between the two assays may be attributable to differences in assay format and conditions.

Whole-Cell Activity

The whole-cell activity of this compound against M. tuberculosis H37Rv was also evaluated.

| Parameter | Value (µM) | Reference |

| Minimum Inhibitory Concentration (MIC₉₀) | >100 |

The lack of potent whole-cell activity, despite good enzymatic inhibition, suggests potential issues with cell wall penetration or efflux in M. tuberculosis.

Mechanism of Action

This compound acts by inhibiting the enzymatic activity of PptT. This enzyme catalyzes the transfer of a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on acyl carrier proteins (ACPs). This post-translational modification is essential for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are involved in the biosynthesis of critical components of the mycobacterial cell wall, such as mycolic acids, and other virulence factors.

References

A Technical Guide to the Biological Function and Cellular Effects of 4'-Phosphopantetheinyl Transferase (PptT) Inhibition in Mycobacterium tuberculosis

Disclaimer: Initial searches for a specific molecule designated "PptT-IN-3" did not yield any direct results. This nomenclature does not appear to correspond to a recognized inhibitor in the scientific literature. However, the query points towards a significant area of research: the inhibition of the 4'-phosphopantetheinyl transferase (PptT) from Mycobacterium tuberculosis (Mtb), a critical enzyme for the bacterium's survival and virulence. This guide will provide an in-depth overview of the biological function of Mtb PptT and the cellular effects of its inhibition, a topic of high relevance to researchers in tuberculosis drug discovery.

Executive Summary

Mycobacterium tuberculosis, the etiological agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids, which is crucial for its survival, pathogenesis, and resistance to antibiotics.[1] The biosynthesis of many of these essential lipids and virulence factors is dependent on the post-translational activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) by 4'-phosphopantetheinyl transferases (PPTases).[2] M. tuberculosis has two such enzymes, AcpS and PptT. PptT (Rv2794c) is a Type II PPTase responsible for activating a broad range of PKS and NRPS enzymes, making it indispensable for the bacterium.[2][3] Its essentiality for both in vitro growth and in vivo persistence makes PptT an attractive target for the development of novel anti-tubercular agents.[2] This document outlines the core biological functions of PptT, the cellular consequences of its inhibition, quantitative data on known inhibitors, and detailed experimental protocols for assessing its activity.

Biological Function of PptT in Mycobacterium tuberculosis

PptT catalyzes the transfer of a 4'-phosphopantetheine (4'-PP) moiety from Coenzyme A (CoA) to a conserved serine residue on the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of PKS and NRPS enzymes, respectively. This covalent modification converts the inactive apo-enzymes into their active holo-forms. The attached 4'-PP arm acts as a flexible tether for the growing fatty acid or polyketide chains, shuttling the intermediates between the various catalytic domains of the synthase machinery.

The substrates of PptT are numerous and critical for Mtb's biology:

-

Pks13: Essential for the final condensation step in mycolic acid biosynthesis. Mycolic acids are the hallmark long-chain fatty acids of the mycobacterial cell wall, providing a crucial permeability barrier.

-

Other Polyketide Synthases (e.g., Mas, PpsA-E): Involved in the synthesis of complex lipids and virulence factors such as phthiocerol dimycocerosates (DIMs), sulfolipids (SLs), and polyacyltrehaloses (PATs).

-

Non-Ribosomal Peptide Synthetases (e.g., MbtB, MbtE): Required for the synthesis of mycobactins, the iron-chelating siderophores essential for iron acquisition from the host environment.

Given its central role in activating these diverse and vital biosynthetic pathways, PptT is essential for the structural integrity, viability, and virulence of M. tuberculosis.

Cellular Effects of PptT Inhibition

The inhibition of PptT leads to a cascade of detrimental effects on the mycobacterial cell due to the inability to produce essential lipids and virulence factors.

-

Inhibition of Mycolic Acid Synthesis: Leads to a compromised cell wall structure, increased permeability, and susceptibility to other antimicrobial agents.

-

Impaired Synthesis of Virulence Factors: Reduction in DIMs, SLs, and PATs affects the bacterium's ability to interact with and manipulate the host immune system.

-

Blocked Siderophore Production: Prevents the bacterium from acquiring essential iron within the host, leading to iron starvation and growth arrest.

-

Loss of Viability: PptT has been shown to be essential for the in vitro growth of M. bovis BCG and for the replication and survival of M. tuberculosis during both acute and chronic phases of infection in mice. Conditional knockdown mutants of pptT are unable to survive in macrophages and in mouse models of infection.

-

Synergy with Other Mechanisms: The effect of PptT inhibitors can be augmented by the activity of another enzyme, phosphopantetheinyl hydrolase (PptH), which removes the 4'-PP group, further sensitizing the bacterium to PptT inhibition.

PptT in Mycobacterial Biosynthetic Pathways

The central role of PptT in activating key synthases can be visualized as a critical control point in the production of major cellular components.

Caption: PptT catalyzes the transfer of 4'-phosphopantetheine from CoA to inactive apo-enzymes, yielding active holo-enzymes that synthesize essential lipids and siderophores.

Quantitative Data on PptT Inhibitors

Several classes of PptT inhibitors have been identified, with the amidinoureas being a prominent example. The following table summarizes the inhibitory activity of the lead compound AU 8918 and some of its analogs.

| Compound | PptT IC50 (BpsA Assay, µM) | PptT IC50 (FP Assay, µM) | Mtb H37Rv MIC90 (µM) | Reference(s) |

| AU 8918 | 2.3 | 0.23 | 3.1 | |

| Amidinourea 3a | N/A | 0.71 | 42 | |

| Amidinourea 2a | 84 | N/A | >100 | |

| Amidinourea 2b | 16 | N/A | >100 | |

| PS-40 | <10 | N/A | N/A | |

| P-52 | <10 | N/A | N/A |

N/A: Not available

Experimental Protocols

The characterization of PptT inhibitors relies on robust biochemical assays. Below are the methodologies for two commonly used assays.

BpsA-Based Colorimetric Assay for PptT Activity

This assay utilizes the non-ribosomal peptide synthase BpsA from Streptomyces lavendulae, which, when activated by a PPTase, synthesizes a blue pigment, indigoidine, from L-glutamine. The rate of pigment formation is proportional to the PptT activity.

Principle: PptT activates apo-BpsA to holo-BpsA. Holo-BpsA then converts L-glutamine to indigoidine, which can be measured spectrophotometrically at 590 nm.

Materials:

-

Purified recombinant Mtb PptT

-

Purified recombinant apo-BpsA

-

Coenzyme A (CoA)

-

L-glutamine

-

ATP, MgCl₂

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.8)

-

96-well microplate and plate reader

Protocol:

-

Prepare a reaction mix containing ATP, MgCl₂, L-glutamine, PptT enzyme, and assay buffer in a 96-well plate.

-

For inhibitor screening, add the test compounds at various concentrations to the wells and pre-incubate with PptT.

-

Initiate the reaction by adding a solution of apo-BpsA and CoA.

-

Immediately begin monitoring the increase in absorbance at 590 nm at regular intervals (e.g., every minute) at a constant temperature (e.g., 30°C).

-

The initial rate of reaction is determined from the linear phase of the absorbance curve.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for PptT Inhibition

This assay measures the displacement of a fluorescently labeled CoA analog from the PptT active site by a competing inhibitor.

Principle: A fluorescently labeled CoA derivative (e.g., BODIPY-CoA) has a low molecular weight and tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PptT enzyme, its tumbling is restricted, leading to a high polarization signal. An inhibitor that displaces the fluorescent ligand will cause a decrease in the polarization signal.

Materials:

-

Purified recombinant Mtb PptT

-

Fluorescently labeled CoA (e.g., BODIPY-CoA)

-

Assay buffer (e.g., Tris-HCl with additives like MgCl₂, DTT)

-

384-well black, low-volume microplate

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Add PptT enzyme and the fluorescent CoA probe to the wells of the microplate in assay buffer.

-

Add test compounds at various concentrations (a serial dilution is typical). Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Calculate the percent inhibition based on the decrease in polarization signal relative to controls and determine the IC50 value.

Caption: General workflow for an in vitro assay to determine the IC50 of a PptT inhibitor.

Conclusion

The 4'-phosphopantetheinyl transferase PptT is a linchpin in the biosynthesis of critical structural and virulence lipids in Mycobacterium tuberculosis. Its essentiality for bacterial survival and persistence in the host validates it as a high-value target for novel anti-tubercular drug discovery. The development of potent and specific inhibitors of PptT, such as the amidinourea series, represents a promising strategy to combat the global threat of tuberculosis, including drug-resistant strains. Further research focusing on the optimization of these lead compounds to improve their pharmacological properties and safety profiles is warranted.

References

Preliminary Studies on Phosphopantetheinyl Transferase (PptT) Inhibitors: A Technical Overview

Introduction

4'-Phosphopantetheinyl transferase (PptT) is a crucial enzyme in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. PptT catalyzes the transfer of a 4'-phosphopantetheine (Pp) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). This post-translational modification is essential for the activation of various biosynthetic pathways, including those responsible for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall, and virulence factors.[1] The essentiality of PptT for Mtb survival and its role in virulence make it a compelling target for the development of novel anti-tuberculosis therapeutics.[1][2][3] While specific information on a compound designated "PptT-IN-3" is not available in the public domain, this guide provides a comprehensive overview of the preliminary studies on inhibitors of PptT, with a focus on related and well-characterized compounds.

Quantitative Data on PptT Inhibitors

Several classes of PptT inhibitors have been identified and characterized. The following table summarizes the quantitative data for some of the key inhibitors, providing insights into their potency against the PptT enzyme and their whole-cell activity against M. tuberculosis.

| Compound ID | PptT Inhibition (IC50) | Mtb Growth Inhibition (MIC90) | Assay Method(s) | Reference(s) |

| PptT-IN-2 (compound 5k) | 2.5 µM | Not Reported | Not Specified | [4] |

| AU 8918 | 0.23 µM | 3.1 µM | Fluorescence Polarization (FP) | |

| 2.3 µM | BpsA Assay | |||

| Compound 3a | 0.71 µM | 42 µM | Fluorescence Polarization (FP) |

Experimental Protocols

The characterization of PptT inhibitors involves a series of biochemical and whole-cell assays. The following are detailed methodologies for key experiments cited in the study of PptT inhibitors.

1. PptT Inhibition Assay - Fluorescence Polarization (FP)

This assay measures the ability of a compound to inhibit the PptT-catalyzed transfer of a fluorescently labeled CoA analogue to an ACP.

-

Principle: A small fluorescently labeled molecule (CoA analogue) tumbles rapidly in solution, resulting in low fluorescence polarization. When it is enzymatically attached to a much larger molecule (ACP), its tumbling is restricted, leading to an increase in fluorescence polarization. Inhibitors of PptT will prevent this transfer, resulting in a low polarization signal.

-

Materials:

-

Purified recombinant PptT enzyme

-

Purified recombinant ACP substrate (e.g., AcpM)

-

Fluorescently labeled CoA analogue (e.g., CoA-BODIPY)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Add 25 µL of assay buffer containing PptT and AcpM to each well of a 384-well plate.

-

Add 0.5 µL of test compound at various concentrations (typically in a serial dilution).

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 25 µL of assay buffer containing the fluorescently labeled CoA analogue.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

-

2. PptT Inhibition Assay - BpsA Colorimetric Assay

This is a coupled-enzyme assay that indirectly measures PptT activity.

-

Principle: PptT activates the non-ribosomal peptide synthetase (NRPS) BpsA from Streptomyces lavendulae by phosphopantetheinylation. The activated BpsA then catalyzes the conversion of L-glutamine into the blue pigment indigoidine, which can be quantified spectrophotometrically at 590 nm. PptT inhibitors will reduce the amount of active BpsA, leading to a decrease in indigoidine production.

-

Materials:

-

Purified recombinant PptT enzyme

-

Purified recombinant BpsA enzyme

-

Coenzyme A (CoA)

-

L-glutamine

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

In a 96-well plate, combine PptT, BpsA, CoA, L-glutamine, and ATP in the assay buffer.

-

Add the test compound at various concentrations.

-

Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Measure the absorbance of the produced indigoidine at 590 nm.

-

Calculate the percent inhibition and determine the IC50 value as described for the FP assay.

-

3. Whole-Cell Activity Assay - M. tuberculosis Growth Inhibition

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Test compounds

-

96-well microplates

-

Resazurin (or other viability indicator)

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add a resazurin solution to each well and incubate for an additional 24 hours.

-

Determine the MIC90, which is the concentration of the compound at which a 90% reduction in bacterial growth is observed, by visual inspection (a color change from blue to pink indicates bacterial viability) or by measuring fluorescence.

-

Signaling Pathways and Experimental Workflows

PptT Enzymatic Reaction

The core function of PptT is the post-translational modification of carrier proteins. The following diagram illustrates this fundamental biochemical reaction.

References

- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

PptT-IN-3: A Potential Therapeutic Agent Targeting Mycobacterium tuberculosis

An In-depth Technical Guide on the Core Target and a Representative Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "PptT-IN-3" is not a publicly documented inhibitor of 4'-phosphopantetheinyl transferase (PptT). This guide will therefore focus on the validated therapeutic target, PptT, and utilize the well-characterized inhibitor, amidinourea compound 8918 (AU 8918), as a representative therapeutic agent to provide a comprehensive technical overview.

Executive Summary

The rise of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents with new mechanisms of action. 4'-phosphopantetheinyl transferase (PptT) has emerged as a promising drug target within Mycobacterium tuberculosis (Mtb). PptT is an essential enzyme responsible for the post-translational modification of carrier proteins involved in the biosynthesis of crucial cell wall lipids, including mycolic acids, and virulence factors.[1][2] Its inhibition leads to bacterial death, making it an attractive target for new anti-tubercular drugs.[2] This technical guide provides an in-depth overview of PptT as a therapeutic target and details the properties and experimental evaluation of a known inhibitor, compound 8918, as a case study.

The Therapeutic Target: 4'-phosphopantetheinyl transferase (PptT)

PptT is a critical enzyme in Mtb that catalyzes the transfer of the 4'-phosphopantetheine (Ppt) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs).[1][3] This activation is a prerequisite for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for synthesizing a variety of molecules essential for the bacterium's survival and virulence.

Key molecules and pathways dependent on PptT activity include:

-

Mycolic Acids: Long-chain fatty acids that are a major component of the mycobacterial cell wall, providing a barrier against drugs and host immune responses.

-

Phthiocerol Dimycocerosates (PDIMs): Virulence-associated lipids.

-

Siderophores (Mycobactin): Iron-chelating molecules essential for iron acquisition.

-

Sulfolipids: Glycolipids implicated in pathogenesis.

The essentiality of PptT for Mtb growth and survival, both in vitro and during infection in mice, has been demonstrated through genetic studies, solidifying its status as a validated drug target.

PptT-Mediated Biosynthesis Pathway

The following diagram illustrates the central role of PptT in activating carrier proteins for the biosynthesis of essential mycobacterial lipids and virulence factors.

Caption: PptT's role in the activation of carrier proteins for biosynthesis.

PptT Inhibitor Case Study: Compound 8918 (AU 8918)

Compound 8918 is a mycobactericidal amidinourea that was identified through a phenotypic screen and subsequently found to target PptT. It serves as a valuable tool for studying PptT inhibition and as a lead compound for the development of more potent and safer analogs.

Quantitative Data for Compound 8918 and Analogs

The following table summarizes key quantitative data for compound 8918 and some of its analogs. The data is compiled from various in vitro assays.

| Compound | PptT Inhibition IC50 (BpsA Assay, µM) | PptT Inhibition IC50 (FP Assay, µM) | Whole-Cell Activity MIC90 (Mtb H37Rv, µM) | hCav1.2 Inhibition IC50 (µM) | hNav1.5 Inhibition IC50 (µM) |

| 8918 (AU 8918) | 2.3 | 0.23 | 3.1 | 8.35 | 3.75 |

| Analog 3a | - | 0.71 | 42 | - | - |

| Analog 5k | - | - | - | Largely diminished | Largely diminished |

| Analog 5n | - | - | - | Largely diminished | Largely diminished |

Data for analogs 5k and 5n are qualitative, indicating reduced cardiotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of the key experimental protocols used to characterize PptT inhibitors.

This high-throughput screening assay measures the PptT-dependent activation of the non-ribosomal peptide synthetase BpsA from Streptomyces lavendulae.

-

Principle: Apo-BpsA is inactive. PptT transfers the 4'-Ppt moiety from CoA to apo-BpsA, converting it to the active holo-BpsA. Holo-BpsA then catalyzes the conversion of L-glutamine into the blue pigment indigoidine. The amount of indigoidine produced is proportional to PptT activity and can be quantified by measuring absorbance at 590 nm.

-

Protocol Outline:

-

A reaction mixture is prepared containing Tris-Cl buffer (pH 8.0), MgCl₂, ATP, L-glutamine, CoA, and apo-BpsA.

-

The PptT enzyme and the test compound (inhibitor) are added to the mixture.

-

The reaction is incubated at room temperature for a defined period (e.g., 1 hour).

-

The absorbance at 590 nm is measured using a plate reader.

-

A decrease in absorbance compared to a no-inhibitor control indicates PptT inhibition.

-

This assay provides a more direct measure of the interaction between PptT and CoA.

-

Principle: This method uses a fluorescently labeled CoA analog (e.g., bodipy-CoA). When the small, fluorescently labeled CoA is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the larger PptT enzyme, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor that competes with CoA for binding to PptT will displace the fluorescent analog, causing a decrease in polarization.

-

Protocol Outline:

-

PptT enzyme is incubated with the fluorescently labeled CoA analog and the N-terminal ACP domain of Mtb polyketide synthase 13 (N-ACP PKS13) as a co-substrate.

-

The test compound is added to the reaction.

-

The plate is monitored for parallel and perpendicular fluorescence intensities.

-

A decrease in fluorescence polarization indicates displacement of the labeled CoA by the inhibitor.

-

This assay determines the efficacy of the inhibitor against live Mycobacterium tuberculosis.

-

Principle: The minimum inhibitory concentration (MIC) is determined by exposing the bacteria to serial dilutions of the inhibitor and measuring bacterial growth.

-

Protocol Outline:

-

M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable broth medium.

-

The test compound is serially diluted in a 96-well plate.

-

A standardized inoculum of Mtb is added to each well.

-

The plate is incubated for several days.

-

Bacterial growth is assessed visually or by using a growth indicator dye (e.g., resazurin). The MIC is the lowest concentration of the compound that inhibits visible growth.

-

To confirm that the whole-cell activity is due to the inhibition of PptT, specialized Mtb strains are used.

-

PptT Knockdown Strain: A strain where PptT expression is conditionally regulated (e.g., by anhydrotetracycline). Increased sensitivity to the inhibitor upon reduced PptT expression suggests on-target activity.

-

PptH Knockout Strain: PptH is an enzyme that reverses the action of PptT. A knockout of PptH can potentiate the effect of a PptT inhibitor.

-

Resistant Mutants: Isolating and sequencing resistant mutants can identify mutations in the pptT gene, providing strong evidence for the target.

Experimental Workflow for PptT Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and initial characterization of PptT inhibitors.

Caption: A generalized workflow for PptT inhibitor discovery and validation.

Challenges and Future Directions

While PptT is a highly promising target, challenges in developing inhibitors remain. For instance, the lead compound AU 8918 exhibited off-target effects, including cardiotoxicity through inhibition of ion channels. This highlights the need for medicinal chemistry efforts to improve selectivity and reduce toxicity.

Future research should focus on:

-

Structure-guided drug design: Utilizing the crystal structure of PptT in complex with inhibitors to design more potent and selective compounds.

-

Improving pharmacokinetic properties: Optimizing compounds for better absorption, distribution, metabolism, and excretion (ADME) profiles suitable for in vivo efficacy.

-

Exploring novel chemical scaffolds: Moving beyond the amidinourea scaffold to identify new classes of PptT inhibitors with improved safety profiles.

References

- 1. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amidino-urea 8918 | Working Group for New TB Drugs [newtbdrugs.org]

Disclaimer: The specific compound "PptT-IN-3" does not correspond to a clearly identifiable chemical entity in the public scientific literature. Based on the nomenclature, this term could plausibly refer to two distinct classes of molecules: Inhibitors of Mycobacterium tuberculosis 4′-phosphopantetheinyl transferase (PptT) or Phosphorothioate analogs of Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) . This guide provides a comprehensive overview of both classes of compounds, including their synthesis, biological activity, relevant signaling pathways, and experimental protocols, to address the likely intent of the query.

Part 1: Inhibitors of Mycobacterium tuberculosis 4′-Phosphopantetheinyl Transferase (PptT)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such validated target is the essential enzyme 4′-phosphopantetheinyl transferase (PptT).[1][2] PptT catalyzes the transfer of the 4′-phosphopantetheine moiety from coenzyme A to a conserved serine residue on acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). This post-translational modification is crucial for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are required for the biosynthesis of essential lipids and virulence factors, including mycolic acids.[3][4][5]

Core Compound Class: Amidinoureas and their Analogs

A significant class of PptT inhibitors is based on the amidinourea scaffold. The lead compound, AU 8918 , has demonstrated potent inhibition of PptT and whole-cell activity against Mtb. Structure-activity relationship (SAR) studies have explored modifications to this scaffold to improve potency and reduce off-target effects.

Quantitative Data for PptT Inhibitors

The following table summarizes the inhibitory activity of representative amidinourea-based compounds against Mtb PptT and the whole Mtb organism.

| Compound ID | Modification from AU 8918 | PptT IC50 (BpsA Assay, µM) | PptT IC50 (FP Assay, µM) | Mtb H37Rv MIC90 (µM) |

| AU 8918 | - | 2.3 | 0.23 | 3.1 |

| 5k | p-benzamide substitution on the aromatic ring | Not Reported | Not Reported | Comparable to AU 8918 |

| 5n | p-phenylsulfonamide substitution on the aromatic ring | Not Reported | Not Reported | Comparable to AU 8918 |

Data compiled from multiple sources. Note that direct comparison of IC50 values between different assays should be done with caution.

Signaling and Biosynthetic Pathways

PptT is a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Inhibition of PptT disrupts this pathway, leading to bacterial death.

Caption: PptT-mediated activation of ACP is a critical step in the mycolic acid biosynthesis pathway in M. tuberculosis.

Experimental Protocols

This assay measures the ability of PptT to activate the non-ribosomal peptide synthetase BpsA from Streptomyces lavendulae. Activated holo-BpsA catalyzes the conversion of L-glutamine to the blue pigment indigoidine, which can be quantified spectrophotometrically at 590 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 5 mM ATP, 5 mM L-glutamine, 5 mM MgCl2, 0.5 mM DTT, and the desired concentration of the test inhibitor.

-

Enzyme and Substrate Addition: Add purified PptT enzyme and apo-BpsA to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding Coenzyme A. Incubate the reaction at 37°C.

-

Measurement: Monitor the formation of indigoidine by measuring the absorbance at 590 nm over time.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

This assay measures the displacement of a fluorescently labeled Coenzyme A probe from the PptT active site by a test inhibitor.

Protocol:

-

Binding Reaction: Incubate purified PptT with a fluorescently labeled Coenzyme A analog (e.g., Bodipy-CoA) in an appropriate buffer to allow binding.

-

Inhibitor Addition: Add serial dilutions of the test inhibitor to the PptT-probe complex.

-

Incubation: Allow the mixture to equilibrate.

-

Measurement: Measure the fluorescence polarization of the solution. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.

-

Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 value.

Part 2: Phosphorothioate Analogs of Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3)

Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3) is a critical second messenger in eukaryotic cells, involved in diverse signaling pathways that regulate cell growth, proliferation, survival, and metabolism. The levels of PtdIns(3,4,5)P3 are tightly regulated by phosphoinositide 3-kinases (PI3Ks) and phosphatases such as PTEN and SHIP. Metabolically stabilized analogs of PtdIns(3,4,5)P3, such as those containing phosphorothioate modifications, are valuable tools for studying these signaling pathways as they are resistant to hydrolysis by cellular phosphatases.

Core Compound Class: PtdIns(3,4,5)PT3 Analogs

A key analog in this class is a trisphosphorothioate version of PtdIns(3,4,5)P3 (PtdIns(3,4,5)PT3), where the oxygen atoms in the phosphate groups are replaced by sulfur. This modification renders the molecule resistant to the phosphatases PTEN and SHIP.

Quantitative Data for PtdIns(3,4,5)P3 Analogs

Quantitative data for these analogs often focuses on their binding affinity to PH domains of effector proteins and their ability to inhibit phosphatases.

| Analog | Target | Activity |

| PtdIns(3,4,5)PT3 | PTEN | Appears to inhibit PTEN 3-phosphatase activity |

| PtdIns(3,4,5)PT3 | GRP1 PH domain | Binds with high affinity |

Data is primarily qualitative from the available literature.

Signaling Pathways

PtdIns(3,4,5)P3 is a central node in the PI3K/Akt signaling pathway. Its accumulation at the plasma membrane recruits and activates downstream effectors like Akt, leading to a cascade of events that promote cell survival and growth.

Caption: The PI3K/Akt signaling pathway is initiated by the production of PtdIns(3,4,5)P3 at the plasma membrane.

Experimental Protocols

The synthesis of these complex molecules is a multi-step process that is typically carried out by specialized chemists. A general workflow is outlined below.

Caption: A generalized workflow for the chemical synthesis of PtdIns(3,4,5)PT3 analogs.

This assay measures the effect of PtdIns(3,4,5)P3 analogs on sodium transport in a model amphibian renal epithelium.

Protocol:

-

Cell Culture: A6 cells are cultured on permeable supports (e.g., Millicell inserts) to form confluent monolayers.

-

Compound Preparation: The PtdIns(3,4,5)PT3 analog is complexed with a carrier molecule (e.g., histone H1) to facilitate cell entry.

-

Treatment: The compound-carrier complex is added to the apical side of the A6 cell monolayer.

-

Measurement: The short-circuit current (Isc), a measure of net ion transport, is monitored over time using a voltage clamp apparatus. An increase in Isc indicates an increase in sodium transport.

-

Controls: Insulin is used as a positive control (added to the basolateral side), and the carrier molecule alone is used as a negative control.

References

- 1. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

PptT-IN-3: Application Notes and Protocols for Cell-Based Assays

For Research Use Only

Introduction

PptT-IN-3 is a potent and selective inhibitor of the pentose phosphate pathway (PPP), a critical metabolic pathway for cancer cell growth and survival. By targeting key enzymes within this pathway, this compound disrupts the production of NADPH and ribose-5-phosphate, which are essential for antioxidant defense and nucleotide synthesis, respectively. This disruption leads to increased oxidative stress and inhibition of cell proliferation in cancer cells. These application notes provide detailed protocols for evaluating the effects of this compound in cell culture, including methods for assessing cell viability and analyzing key signaling pathways.

Data Presentation

Table 1: this compound IC₅₀ Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |

| HeLa | Cervical Cancer | 1.5 |

| A549 | Lung Cancer | 2.8 |

| MCF-7 | Breast Cancer | 5.2 |

| HCT116 | Colon Cancer | 3.1 |

Table 2: Effect of this compound on Key Signaling Proteins in HeLa Cells

| Treatment | p-ERK1/2 (Relative Intensity) | Total ERK1/2 (Relative Intensity) | β-Actin (Relative Intensity) |

| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |

| This compound (1 µM) | 0.45 | 0.98 | 1.02 |

| This compound (5 µM) | 0.12 | 1.01 | 0.99 |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

HeLa cells (or other cancer cell line of choice)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T25 or T75)

-

6-well plates

-

96-well plates

Protocol:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[1]

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.[2]

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability (MTT) Assay

This protocol is used to determine the dose-dependent effect of this compound on cell viability.

Materials:

-

HeLa cells

-

Complete DMEM medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT Reagent (5 mg/mL in PBS)

-

Detergent Reagent (e.g., Solubilization solution)

-

Microplate reader

Protocol:

-

Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT Reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to analyze the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

-

HeLa cells

-

Complete DMEM medium

-

This compound stock solution

-

6-well plates

-

Ice-cold PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Phospho-ERK1/2, anti-Total-ERK1/2, anti-β-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with different concentrations of this compound or vehicle for the desired time.

-

After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein samples to the same concentration, add Laemmli sample buffer, and boil at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

If necessary, strip the membrane and re-probe with other antibodies for total protein levels and loading controls.

Visualizations

References

Application Notes and Protocols for PptT-IN-3: A Hypothetical PI3Kα Inhibitor

Disclaimer: The following application notes and protocols are provided for a hypothetical molecule, PptT-IN-3, which is assumed to be a potent and selective inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). The data and procedures are representative of typical PI3Kα inhibitors and are intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3Ks are heterodimeric enzymes composed of a regulatory subunit (p85) and a catalytic subunit (p110).[3] The p110α isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.[4] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of cellular functions.

This compound is presented here as a novel, potent, and selective small molecule inhibitor of PI3Kα. These application notes provide detailed protocols for characterizing the activity of this compound in both biochemical and cellular assays.

This compound Quantitative Data Summary

The following tables summarize representative inhibitory activities of this compound against PI3Kα and other related kinases, as well as its effect in a cell-based assay.

Table 1: Biochemical Inhibitory Activity of this compound

| Kinase Target | Assay Format | ATP Concentration | Substrate | IC50 (nM) |

| PI3Kα (p110α/p85α) | ADP-Glo™ | 10 µM | PIP2 | 0.8 |

| PI3Kβ (p110β/p85α) | ADP-Glo™ | 10 µM | PIP2 | 75 |

| PI3Kδ (p110δ/p85α) | ADP-Glo™ | 10 µM | PIP2 | 116 |

| PI3Kγ (p110γ) | ADP-Glo™ | 10 µM | PIP2 | 262 |

| mTOR | TR-FRET | 10 µM | 4E-BP1 | >10,000 |

Data is hypothetical and for illustrative purposes.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter Measured | IC50 (nM) |

| T47D (PIK3CA H1047R mutant) | AlphaLISA | p-Akt (Ser473) Inhibition | 78 |

| SKBR3 (PIK3CA wild-type) | AlphaLISA | p-Akt (Ser473) Inhibition | 1110 |

| T47D (PIK3CA H1047R mutant) | CellTiter-Glo® | Cell Viability | 1110 |

Data is hypothetical and based on representative PI3Kα inhibitors.

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the specific point of intervention for this compound.

Experimental Protocols

Biochemical Kinase Assay: PI3Kα ADP-Glo™ Assay

This protocol describes a method to determine the in vitro potency (IC50) of this compound against purified human PI3Kα (p110α/p85α) enzyme using the luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

PI3Kα (p110α/p85α) enzyme (e.g., BPS Bioscience, #79781)

-

PI3K Lipid Substrate (PIP2) (e.g., Echelon Biosciences)

-

ATP (10 mM stock)

-

This compound (10 mM stock in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA.

-

384-well low-volume white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations. Then, dilute the compound in Kinase Buffer to the desired 2X final concentration.

-

Enzyme/Substrate Mix Preparation:

-

Thaw the PI3Kα enzyme and PIP2 substrate on ice.

-

Prepare a 2X Enzyme/Substrate solution in pre-chilled Kinase Buffer. The final concentration of PI3Kα should be determined by enzyme titration (e.g., 2.5 ng/µL), and the final PIP2 concentration is typically 50 µM.

-

-

ATP Solution Preparation: Prepare a 4X ATP solution (e.g., 40 µM for a 10 µM final concentration) in Kinase Buffer.

-

Kinase Reaction:

-

Add 2.5 µL of the 2X this compound solution (or DMSO for controls) to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X Enzyme/Substrate mix to all wells.

-

Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

-

Mix the plate gently and incubate at room temperature for 60 minutes.

-

-

ADP-Glo™ Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-Akt (Ser473)

This protocol is designed to measure the ability of this compound to inhibit PI3Kα signaling in a cellular context by quantifying the phosphorylation of its downstream effector, Akt. T47D breast cancer cells, which harbor an activating H1047R mutation in PIK3CA, are a suitable model.

Materials:

-

T47D human breast cancer cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS and insulin)

-

This compound (10 mM stock in DMSO)

-

IGF-1 (Insulin-like growth factor 1)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Rabbit anti-GAPDH

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate T47D cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours in a serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 2 hours.

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-20 minutes to robustly activate the PI3K pathway.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for Total Akt and GAPDH (as a loading control).

-

Quantify the band intensities using image analysis software. Normalize the p-Akt signal to Total Akt and then to the loading control. Calculate the IC50 by plotting the normalized p-Akt signal against the log of the inhibitor concentration.

-

References

Application Notes and Protocols for PptT-IN-3 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical evaluation of PptT-IN-3, a potent inhibitor of the Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT). Due to the limited availability of in vivo data for this compound, this document leverages published data from the structurally and functionally related PptT inhibitor, AU 8918, as a surrogate to outline potential dosage and administration strategies in animal models.[1][2][3][4][5] Researchers should consider these protocols as a starting point and optimize them for the specific physicochemical properties of this compound.

Introduction to this compound and its Target

This compound is a potent inhibitor of phosphopantetheinyl transferase (PptT), an essential enzyme for the survival and virulence of Mycobacterium tuberculosis (Mtb). PptT plays a critical role in the biosynthesis of crucial cellular lipids and virulence factors, including mycolic acids. Inhibition of PptT is a promising therapeutic strategy against tuberculosis. This compound, also identified as compound 5p in some literature, has demonstrated significant in vitro activity against its target. While in vivo studies for this compound are not yet published, the related amidinourea inhibitor, AU 8918, has shown efficacy in killing Mtb in mouse models, providing a strong rationale for the preclinical development of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the in vivo efficacy of the surrogate compound, AU 8918. This data can be used to guide dose selection for initial in vivo studies of this compound.

Table 1: In Vitro Potency of PptT Inhibitors

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound (compound 5p) | PptT | 3.5 | Not Specified | MedchemExpress |

| AU 8918 | PptT | 2.3 | BpsA assay | |

| AU 8918 | PptT | 0.23 | Fluorescence Polarization (FP) assay |

Table 2: In Vivo Efficacy of Surrogate PptT Inhibitor (AU 8918) in Mouse Model

| Animal Model | Infection | Compound | Dosing Regimen | Outcome | Reference |

| Mouse | Mycobacterium tuberculosis | AU 8918 | Not Specified | Kills Mtb in mice |

Experimental Protocols

The following protocols are adapted from established methodologies for testing anti-tuberculosis agents in animal models and specific information available for the PptT inhibitor AU 8918.

Animal Models

-

Species: Mice are a commonly used and well-established model for tuberculosis research. Specific strains such as BALB/c are frequently used.

-

Infection Model: A low-dose aerosol infection with a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv or Erdman) is the standard method to establish a pulmonary infection that mimics human disease.

Drug Formulation and Administration

-

Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or a solution containing DMSO and PEG400. For intravenous administration, a solution in a vehicle like 10% DMSO, 40% PEG400, and 50% saline can be used. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.

-

Routes of Administration:

-

Oral (PO): Administered via oral gavage. This is a common route for preclinical evaluation of anti-TB drug candidates.

-

Intravenous (IV): Administered via tail vein injection to determine pharmacokinetic parameters like bioavailability.

-

Intraperitoneal (IP): An alternative route for systemic administration.

-

Intrapulmonary: Direct delivery to the lungs via aerosol can also be explored.

-

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

-

Animal Groups: Use at least 3-5 animals per time point for each dose and route of administration.

-

Dosing: Administer a single dose of this compound via the desired routes (e.g., 10 mg/kg PO and 5 mg/kg IV).

-

Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Efficacy Studies

Objective: To evaluate the in vivo anti-tubercular activity of this compound.

Protocol:

-

Infection: Infect mice with a low-dose aerosol of M. tuberculosis.

-

Treatment Initiation: Begin treatment at a defined time post-infection (e.g., 14-21 days) when a stable bacterial load is established.

-

Dosing Regimen: Administer this compound daily or multiple times a week via the chosen route (e.g., oral gavage) for a specified duration (e.g., 4 weeks). Include a vehicle control group and a positive control group (a known anti-TB drug like isoniazid or rifampicin).

-

Endpoint Measurement: At the end of the treatment period, euthanize the animals and harvest the lungs and spleen.

-

Bacterial Load Determination: Homogenize the organs and plate serial dilutions on appropriate agar medium (e.g., Middlebrook 7H11) to enumerate colony-forming units (CFU).

-

Data Analysis: Compare the log10 CFU counts between the treated and control groups to determine the reduction in bacterial load.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel anti-tuberculosis compound.

Caption: Workflow for in vivo efficacy testing of this compound.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound, targeting the essential PptT enzyme in Mycobacterium tuberculosis.

Caption: Inhibition of the PptT pathway by this compound.

References

- 1. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]